1-[3-(2-Thienyl)phenyl]ethanone
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Overview
Description
1-[3-(2-Thienyl)phenyl]ethanone is an organic compound with the molecular formula C12H10OS. It is characterized by the presence of a thienyl group attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
The synthesis of 1-[3-(2-Thienyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a thienyl-substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often incorporate continuous flow reactors and automated systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
1-[3-(2-Thienyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[3-(2-Thienyl)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(2-Thienyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase (COX) enzymes .
Comparison with Similar Compounds
1-[3-(2-Thienyl)phenyl]ethanone can be compared with other similar compounds, such as:
2-Acetylthiophene: Similar in structure but with the acetyl group directly attached to the thiophene ring.
2-Thienyl methyl ketone: Another related compound with a methyl ketone group attached to the thiophene ring.
2-Acetothiophene: A compound with an acetyl group attached to the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-thiophen-2-ylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYKXKHILRAKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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